2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate
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Overview
Description
2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate is a chemical compound with the molecular formula C17H23BF4NP. It is known for its unique structure, which includes a phosphine group and an ammonium group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate typically involves the reaction of diphenylphosphine with an appropriate alkylating agent, followed by quaternization with trimethylamine. The resulting product is then treated with tetrafluoroboric acid to yield the tetrafluoroborate salt. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often involving the reduction of metal complexes.
Substitution: The ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced metal complexes.
Substitution: Substituted ammonium salts.
Scientific Research Applications
2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate involves its interaction with molecular targets through its phosphine and ammonium groups. The phosphine group can coordinate with metal centers, facilitating catalytic processes, while the ammonium group can engage in ionic interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another phosphine compound with similar coordination properties but lacks the ammonium group.
Tetramethylammonium tetrafluoroborate: Contains an ammonium group but lacks the phosphine group.
Uniqueness
2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate is unique due to the presence of both phosphine and ammonium groups, allowing it to participate in a broader range of chemical reactions and applications compared to its similar counterparts.
Properties
IUPAC Name |
2-diphenylphosphanylethyl(trimethyl)azanium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NP.BF4/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;2-1(3,4)5/h4-13H,14-15H2,1-3H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTNCOTVGLPOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](C)(C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BF4NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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